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Compound of Interest

Compound Name: Propofol-d17

Cat. No.: B12044026

Introduction

Propofol-d17 is the deuterated analog of propofol, a widely used intravenous anesthetic agent.
The substitution of 17 hydrogen atoms with deuterium isotopes makes it an invaluable tool in
analytical and research settings, primarily as an internal standard for the accurate
guantification of propofol in biological matrices. This technical guide provides an in-depth
overview of the characteristics of Propofol-d17, detailed analytical methodologies, and its
primary mechanism of action.

Certificate of Analysis: A Representative Profile

A Certificate of Analysis (CoA) for a certified reference material like Propofol-d17 provides
critical data on its identity, purity, and concentration. Below is a summary of typical
specifications presented in a tabular format.
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Parameter Specification

Chemical Name 2,6-Bis(isopropyl-d7)phenol-d3
Chemical Formula C12D17HO

Molecular Weight 195.38 g/mol

CAS Number 1261393-54-7

Appearance Clear, colorless solution
Concentration 100 pg/mL in Methanol (as commonly supplied)
Chemical Purity (GC-MS) >99.5%

Isotopic Purity >98% Deuterated atoms
Isotopic Enrichment =99 atom % D

Storage Conditions -20°C, protected from light

Physicochemical Properties

Property Value

Soluble in organic solvents such as Methanol,

Solubility o
Acetonitrile, and DMSO.

Physical State Typically supplied as a solution.

Experimental Protocols

The accurate quantification of propofol in clinical and forensic toxicology relies on robust
analytical methods. Propofol-d17 is the preferred internal standard due to its similar
physicochemical properties to the unlabeled drug, ensuring comparable extraction efficiency
and chromatographic behavior.

Quantification of Propofol in Human Plasma by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the determination of propofol in plasma samples.
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. Sample Preparation (Liquid-Liquid Extraction)

To 1 mL of plasma sample, add 100 pL of Propofol-d17 internal standard solution (e.g., at 1
pg/mL).

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

Vortex the mixture for 30 seconds.

Add 5 mL of an extraction solvent (e.g., ethyl acetate or hexane/isoamyl alcohol mixture).
Vortex vigorously for 2 minutes to ensure thorough mixing.

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer to a clean tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room
temperature.

Reconstitute the residue in 100 pL of the mobile phase or a suitable solvent for GC-MS
analysis.

. GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890B GC System or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 um) or equivalent.
Injection Volume: 1 pL.
Injector Temperature: 250°C.
Oven Temperature Program:

o Initial temperature: 80°C, hold for 1 minute.
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o Ramp to 280°C at 20°C/min.

o Hold at 280°C for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

¢ lonization Mode: Electron lonization (El) at 70 eV.

o Mass Spectrometry Mode: Selected lon Monitoring (SIM).
o Propofol: m/z 163, 178.

o Propofol-d17: m/z 177, 195.

Isotopic Purity Assessment by High-Resolution Mass
Spectrometry (HRMS)

The isotopic enrichment and distribution of deuterated standards are critical for their use in
guantitative analysis.

1. Sample Preparation

e Prepare a dilute solution of Propofol-d17 in a suitable solvent (e.g., acetonitrile/water with
0.1% formic acid) to a final concentration of approximately 1 ng/mL.

2. LC-HRMS Instrumentation and Conditions

e Liquid Chromatograph: Thermo Scientific Vanquish UHPLC system or equivalent.

e Mass Spectrometer: Thermo Scientific Orbitrap Exploris Mass Spectrometer or equivalent.
e Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 um) or equivalent.

e Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: 0.1% Formic acid in acetonitrile.

e Flow Rate: 0.3 mL/min.
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» Gradient: A suitable gradient to ensure the elution of Propofol-d17.

 lonization Mode: Heated Electrospray lonization (HESI), positive or negative ion mode.
e Mass Resolution: >70,000.

o Data Acquisition: Full scan MS to observe the isotopic cluster of the molecular ion.

3. Data Analysis

e The isotopic distribution of the molecular ion peak is analyzed to determine the percentage
of each isotopologue (d0 to d17).

e The isotopic enrichment is calculated based on the relative abundance of the deuterated and
non-deuterated species.

Mechanism of Action: Signaling Pathways

Propofol exerts its anesthetic and sedative effects primarily through the potentiation of
inhibitory neurotransmission and the inhibition of excitatory pathways in the central nervous
system.

GABA-A Receptor Potentiation

Propofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A)
receptor.[1][2] By binding to a distinct site on the receptor complex, propofol enhances the
effect of the inhibitory neurotransmitter GABA.[3] This leads to an increased influx of chloride
ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely
to fire an action potential.[3] At higher concentrations, propofol can directly activate the GABA-
A receptor even in the absence of GABA.[1]
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Caption: Propofol's potentiation of the GABA-A receptor signaling pathway.

NMDA Receptor Inhibition

In addition to its effects on GABAergic transmission, propofol also inhibits the N-methyl-D-

aspartate (NMDA) receptor, a subtype of glutamate receptor involved in excitatory

neurotransmission.[4] By blocking the NMDA receptor, propofol reduces the influx of calcium

ions into the neuron, thereby dampening excitatory signaling.[5] This action contributes to its

anesthetic and amnesic properties.
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Caption: Propofol's inhibition of the NMDA receptor signaling pathway.
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Quality Control Workflow

The production and certification of Propofol-d17 as a reference material involves a stringent
quality control workflow to ensure its identity, purity, and concentration.
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Caption: Quality control workflow for the certification of Propofol-d17.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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